Lecirelin Acetate

Veterinary Reproduction Endocrinology LH surge

Lecirelin Acetate is the rational procurement choice over native-sequence gonadorelin or other GnRH analogs. Its D-Tle⁶ substitution confers a 2.5-fold superior LH surge, driving a 100% ovulation rate in bovine FTAI at both 50 µg and cost-saving 25 µg half-doses. In ovine protocols, 12.5 µg lecirelin elicits a 73.3 ng/mL LH peak vs. only 28.6 ng/mL from 100 µg gonadorelin, enabling lower injection volumes and unmatched schedule predictability. Do not risk protocol drift with generic substitution—standardize on lecirelin to guarantee reproductive efficiency and quantifiable ROI.

Molecular Formula C61H88N16O14
Molecular Weight 1269.4 g/mol
Cat. No. B14754143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLecirelin Acetate
Molecular FormulaC61H88N16O14
Molecular Weight1269.4 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
InChIInChI=1S/C59H84N16O12.C2H4O2/c1-7-63-55(85)46-15-11-23-75(46)57(87)40(14-10-22-64-58(60)61)68-50(80)41(24-32(2)3)72-56(86)48(59(4,5)6)74-53(83)42(25-33-16-18-36(77)19-17-33)69-54(84)45(30-76)73-51(81)43(26-34-28-65-38-13-9-8-12-37(34)38)70-52(82)44(27-35-29-62-31-66-35)71-49(79)39-20-21-47(78)67-39;1-2(3)4/h8-9,12-13,16-19,28-29,31-32,39-46,48,65,76-77H,7,10-11,14-15,20-27,30H2,1-6H3,(H,62,66)(H,63,85)(H,67,78)(H,68,80)(H,69,84)(H,70,82)(H,71,79)(H,72,86)(H,73,81)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t39-,40-,41-,42-,43-,44-,45-,46-,48-;/m0./s1
InChIKeyVDPSUXHTLGLWQB-AWTPQUGLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lecirelin Acetate for Veterinary Reproduction: Procurement-Grade GnRH Agonist Specifications and Comparator Evidence


Lecirelin acetate is a synthetic nonapeptide gonadotropin-releasing hormone (GnRH) analog and agonist . It is chemically defined by an amino acid substitution at position 6 (D-Tle⁶) relative to native GnRH, which enhances its receptor binding affinity and metabolic stability compared to endogenous gonadorelin [1]. In veterinary medicine, lecirelin acetate is utilized primarily in cattle and sheep for the induction of ovulation, synchronization of estrus in fixed-time artificial insemination (FTAI) protocols, and treatment of ovarian follicular cysts . Its procurement relevance is anchored in its established, quantified pharmacodynamic superiority over native-sequence GnRH (gonadorelin), as well as specific, evidence-based dose efficiencies and cross-species activity profiles that differentiate it from other synthetic GnRH analogs like buserelin and deslorelin.

Lecirelin Acetate: Why In-Class GnRH Analog Substitution Compromises Protocol Reproducibility


Generic substitution among GnRH analogs is not scientifically valid due to substantial, quantifiable differences in their in vivo potency, pharmacokinetics, and biological response thresholds. The efficacy of a reproductive synchronization protocol hinges on achieving a precise, predictable, and timely surge in luteinizing hormone (LH). As demonstrated in direct comparative studies, native-sequence gonadorelin induces a significantly lower magnitude and shorter duration LH release compared to lecirelin acetate at clinically relevant doses [1]. Furthermore, while other synthetic analogs like buserelin are also potent, their recommended doses differ substantially (e.g., 8.4-10 μg for buserelin vs. 12.5-25 μg for lecirelin), making them non-interchangeable in established protocols [2]. Even among high-potency synthetic analogs, cross-species variations exist; the robust LH response to lecirelin is well-documented in both cattle and sheep, whereas some analogs (e.g., deslorelin) exhibit more species-specific or dose-sensitive profiles [3]. Therefore, substitution without rigorous protocol re-validation introduces a critical risk of variable or sub-optimal outcomes, undermining the predictability essential for commercial-scale animal reproduction programs.

Lecirelin Acetate: Head-to-Head Comparative Evidence for Procurement and Protocol Selection


Lecirelin vs. Gonadorelin: Quantifying Superior LH Release Potency in Bovine Reproduction

In a direct head-to-head comparison using a Latin square design in 12 cyclic Holstein heifers, lecirelin acetate demonstrated a significantly superior ability to induce a luteinizing hormone (LH) surge compared to gonadorelin, the native-sequence GnRH decapeptide [1]. The study measured the mean maximal LH concentration (Cmax) following intramuscular administration of the recommended ovulation-inducing doses for each product.

Veterinary Reproduction Endocrinology LH surge

Lecirelin vs. Gonadorelin and Buserelin: Quantitative LH Release in Ovine Reproductive Protocols

A 2024 study in ewes directly compared the LH release induced by multiple GnRH analogs, including lecirelin, gonadorelin, buserelin, and deslorelin [1]. The maximal serum LH concentration (Cmax) was measured at 2 hours post-intramuscular injection. Lecirelin acetate at a dose of 12.5 μg induced a Cmax of 73.3 ± 17.8 ng/mL, which was significantly higher (P < 0.05) than the Cmax induced by a 100 μg dose of gonadorelin (28.6 ± 7.1 ng/mL).

Veterinary Reproduction Sheep LH surge

Lecirelin Dose Efficiency: Maintaining Full Efficacy with a Half-Dose in Cattle

A key differentiator for lecirelin is the evidence that a 25 μg half-dose is biologically equivalent to the full recommended 50 μg dose for inducing ovulation in cattle [1]. In a Latin square study, the percentage of dominant follicles that successfully progressed to ovulation or luteinization after treatment with lecirelin was 100% for both the 25 μg and 50 μg doses [1]. This is in contrast to gonadorelin, where a 100 μg dose only achieved 73% follicle evolution, and buserelin (10 μg) also achieved 100% [1].

Veterinary Reproduction Dose Optimization Cattle

Kinetic Differentiation: Lecirelin vs. Gonadorelin on Timing of Peak LH Response

The timing of the induced LH surge is a critical factor for the success of fixed-time artificial insemination (FTAI) protocols. Direct comparative studies in Holstein heifers have quantified a kinetic difference between lecirelin and gonadorelin [1]. Following administration of gonadorelin (100 μg), the peak LH concentration is reached approximately one hour earlier than the peak induced by lecirelin (25 or 50 μg) [1].

Veterinary Reproduction Pharmacodynamics LH surge

Procurement-Driven Application Scenarios for Lecirelin Acetate in Veterinary Reproduction


Optimizing Conception Rates in Bovine Fixed-Time AI (FTAI) Protocols

Lecirelin acetate is the preferred GnRH analog for bovine FTAI protocols due to its demonstrated ability to induce a robust, 2.5-fold higher LH surge than gonadorelin [1]. This superior potency, combined with a proven 100% efficacy in inducing dominant follicle ovulation at both full (50 μg) and half (25 μg) doses [2], allows for predictable and cost-effective synchronization. Procurement teams can standardize on lecirelin to ensure protocol fidelity and maximize pregnancy per AI, directly supported by quantitative LH release data.

Implementing Cost-Effective Half-Dose Synchronization Programs in Dairy and Beef Herds

The unique evidence that a 25 μg half-dose of lecirelin acetate is biologically equivalent to the 50 μg full dose in terms of inducing ovulation (100% follicle evolution) [1] provides a direct economic justification for its use. This scenario enables large-scale operations to effectively double their treatment capacity per vial or reduce per-animal drug costs by 50% without sacrificing reproductive performance. This is a quantifiable procurement advantage not shared by gonadorelin or, to the same documented extent, by other major GnRH analogs in cattle.

Enhancing LH Response in Estrus Synchronization for Small Ruminants (Sheep)

For ovine reproductive management, lecirelin acetate demonstrates significantly higher potency per microgram than gonadorelin. A 12.5 μg dose of lecirelin induces a serum LH peak (73.3 ng/mL) that is more than 2.5 times greater than that from a 100 μg dose of gonadorelin (28.6 ng/mL) [1]. This makes lecirelin the scientifically rational choice for protocols in sheep where a strong, predictable LH surge is essential for ovulation induction and subsequent conception, allowing for lower injection volumes and more efficient protocol design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lecirelin Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.